molecular formula C6H12O3 B7766542 Ethyl 3-hydroxybutyrate CAS No. 35608-64-1

Ethyl 3-hydroxybutyrate

Cat. No. B7766542
CAS RN: 35608-64-1
M. Wt: 132.16 g/mol
InChI Key: OMSUIQOIVADKIM-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybutyrate is a clear colorless viscous liquid with a fresh, fruity, grape odor . It is one of the main aroma components of wine and occurs naturally in fruits such as pineapple, tamarillo fruit, caja fruit, and naranjilla fruit . It is also a commonly used food additive .


Synthesis Analysis

Ethyl ®-3-hydroxybutyrate can be produced through the transesterification of racemic ethyl 3-hydroxybutyrate with ®-1,3-butanediol by exploiting the selectivity of Candida antarctica lipase B (CAL-B) . The needed ®-1,3-butanediol is obtained from the kinetic resolution of the racemate achieved by acetylation with vinyl acetate . The stereochemical inversion of the unreacted (S) enantiomers of the ethyl 3-hydroxybutyrate and 1,3-butanediol allows to increase the overall yield of the synthetic pathway .


Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxybutyrate is C6H12O3 . Its average mass is 132.158 Da and its monoisotopic mass is 132.078644 Da .


Chemical Reactions Analysis

Ethyl 3-hydroxybutyrate is synthesized by catalytic hydrogenation of ethyl acetoacetate . It is also used in Palladium mediated spiroketal synthesis .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxybutyrate has a boiling point of 170 °C (lit.) and a density of 1.017 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.42 (lit.) .

Mechanism of Action

Target of Action

Ethyl 3-hydroxybutyrate primarily targets the metabolic processes within cells . It is known to influence the expression of genes involved in DNA methylation , thereby altering DNA methylation levels. This regulatory function is crucial in various biological processes, including gene expression and cellular differentiation .

Mode of Action

The compound interacts with its targets by acting as a regulatory molecule . It influences gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are direct, while others are indirect, regulated by the metabolites into which Ethyl 3-hydroxybutyrate is converted .

Biochemical Pathways

Ethyl 3-hydroxybutyrate is involved in several biochemical pathways. It is synthesized through the condensation of two acetyl-CoA molecules, which originate from the TCA cycle, to acetoacetyl-CoA by β-ketothiolase, followed by reduction to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase . The compound promotes the TCA cycle and attenuates proteolysis, thereby enhancing protein synthesis and improving metabolic homeostasis .

Pharmacokinetics

It is known that the compound can be efficiently absorbed and metabolized in the body, contributing to its bioavailability .

Result of Action

The molecular and cellular effects of Ethyl 3-hydroxybutyrate’s action are diverse. It has been shown to ameliorate cachectic phenotypes, including body weight, fat mass, muscle weight, myofiber size, and secretion of inflammatory factors . Furthermore, it has been found to reduce inflammation and enhance antioxidant capacity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-hydroxybutyrate. For instance, it has been suggested that the compound should be stored under ambient temperatures and kept away from oxidizing materials .

Safety and Hazards

Ethyl 3-hydroxybutyrate is combustible . It may be harmful by inhalation, ingestion, or skin absorption and may cause irritation . When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide .

Future Directions

Ethyl 3-hydroxybutyrate shows promising therapeutic potential. It has been found to alleviate skeletal muscle wasting in cancer cachexia . It also highlights the efficacy of Ethyl 3-hydroxybutyrate administration as a ketone supplementation approach to achieve nutritional ketosis without the need for dietary restriction .

properties

IUPAC Name

ethyl 3-hydroxybutanoate
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InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
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InChI Key

OMSUIQOIVADKIM-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(C)O
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Molecular Formula

C6H12O3
Record name ETHYL 3-HYDROXYBUTYRATE
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DSSTOX Substance ID

DTXSID6025305
Record name Ethyl 3-hydroxybutyrate
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Molecular Weight

132.16 g/mol
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Physical Description

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl (±)-3-hydroxybutyrate
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Flash Point

148 °F (NTP, 1992)
Record name ETHYL 3-HYDROXYBUTYRATE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
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Density

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017
Record name ETHYL 3-HYDROXYBUTYRATE
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Product Name

Ethyl 3-hydroxybutyrate

CAS RN

5405-41-4, 56816-01-4, 35608-64-1
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-hydroxybutyrate
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Record name Ethyl (S)-3-hydroxybutyrate
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Record name Butanoic acid, 3-hydroxy-, ethyl ester
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Synthesis routes and methods I

Procedure details

Under a nitrogen gas atmosphere, 0.0096 g (7.3×10-6 mol) of [RuI(p-Cymene)((+)-SO3Na-BINAP)]I, 0.1164 g (7.8×10-4 mol) of NaI, 1 ml (7.5×10-3 mol) of ethyl acetoacetate, and 1.5 ml of water were charged in a 100 milli-liter autoclave. After displacing the inside atmosphere of the autoclave with a hydrogen gas, the autoclave was pressed at a hydrogen pressure of 50 kg/cm2 and the mixture was stirred for 40 hours at 65° C. After the reaction was over, the hydrogen gas was removed, and after added thereto 100 ml of water and 100 ml of ether, the ether extraction was carried out. The ether extract was recovered, dried with anhydrous sodium sulfate, and further ether was distilled off to provide 0.62 g (percent yield 63%) of ethyl 3-hydroxybutyrate. By the analysis of gas chromatography (PEG-HT), the conversion ratio was determined to be 99%.
[Compound]
Name
[RuI(p-Cymene)((+)-SO3Na-BINAP)]I
Quantity
0.0096 g
Type
reactant
Reaction Step One
Name
Quantity
0.1164 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
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1.5 mL
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Synthesis routes and methods II

Procedure details

The same procedure of Example 5 is repeated with the only differences that 1.95 g of ethyl 3-oxo-butyrate were weighed and dissolved in MeOH/H2O 19/1 (v/v) and the catalyst of Example 15 was utilized. At the end of the reaction, the ethyl 3-hydroxybutyrate resulted to be equal to 91%, while the ethyl 3-dimetoxybutyrate resulted equal to 9%. The stereoinduction was >99% in favour of the antipode (S).
Quantity
1.95 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
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Quantity
4 mL
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Reaction Step Two
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Name
PHA
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Quantity
10.5 mg
Type
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0.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxybutyrate
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Ethyl 3-hydroxybutyrate
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Q & A

Q1: Is ethyl 3-hydroxybutyrate found naturally?

A1: Yes, ethyl 3-hydroxybutyrate is a naturally occurring compound found in various fruits like tamarillo [], lulo [], and caja [], and even in dry cocoa beans []. It's also a common component of wine, contributing to its aroma [, , , ].

Q2: Does the chirality of ethyl 3-hydroxybutyrate affect its aroma?

A2: Yes, research suggests that the different enantiomers of ethyl 3-hydroxybutyrate can have distinct aromatic nuances. The S-form has a lower olfactory threshold and exhibits different aroma characteristics compared to the R-form [].

Q3: How does ethyl 3-hydroxybutyrate contribute to the aroma of red wine?

A3: While found in low concentrations, ethyl 3-hydroxybutyrate, along with other ethyl esters, contributes to the perception of "red-berry" aromas in red wines []. This effect might be due to complex interactions with other aroma compounds, even at sub-threshold levels [, ].

Q4: What is the molecular formula and weight of ethyl 3-hydroxybutyrate?

A4: The molecular formula of ethyl 3-hydroxybutyrate is C6H12O3, and its molecular weight is 132.16 g/mol [].

Q5: What are the common synthetic routes to obtain ethyl 3-hydroxybutyrate?

A5: Ethyl 3-hydroxybutyrate can be synthesized by esterification of 3-hydroxybutyric acid with ethanol []. Other methods include the reduction of ethyl acetoacetate using chemical catalysts like sodium borohydride [] or chiral oxazaphospholidine-borane complexes [], or through microbial reduction using microorganisms like baker's yeast [, , ] or Geotrichum candidum [, , , ].

Q6: How can the enantiomers of ethyl 3-hydroxybutyrate be separated and analyzed?

A6: Chiral gas chromatography, often using β-cyclodextrin as a stationary phase, is a common method to separate and quantify the enantiomers of ethyl 3-hydroxybutyrate in complex mixtures like wine [].

Q7: Can you describe a method for the stereoselective synthesis of ethyl 3-hydroxybutyrate?

A7: Yes, employing a ruthenium catalyst complexed with either (S)- or (R)-BINAP allows for the selective synthesis of either the (S) or (R) enantiomer of ethyl 3-hydroxybutyrate through chemical reduction of ethyl acetoacetate [, ].

Q8: Can enzymes be used to produce enantiomerically pure ethyl 3-hydroxybutyrate?

A8: Yes, lipases and esterases exhibit enantioselectivity towards ethyl 3-hydroxybutyrate. For instance, Candida antarctica lipase B can be used to selectively acylate one enantiomer, enabling the separation of (R)- and (S)-ethyl 3-hydroxybutyrate []. This approach allows for the preparation of enantiomerically enriched compounds.

Q9: Are there salt-tolerant enzymes that can be used in the production of ethyl 3-hydroxybutyrate?

A9: Yes, the microbial esterase WDEst17, derived from Dactylosporangium aurantiacum, demonstrates salt tolerance and effectively catalyzes the kinetic resolution of ethyl 3-hydroxybutyrate to generate the (R)-enantiomer with high enantiomeric excess [].

Q10: What are the potential applications of optically pure ethyl 3-hydroxybutyrate?

A10: Optically pure ethyl 3-hydroxybutyrate, particularly the (R)-enantiomer, serves as a key chiral building block in the synthesis of various pharmaceutical compounds, including carbapenem antibiotics [, , , ].

Q11: Is ethyl 3-hydroxybutyrate related to ketone body metabolism?

A11: Yes, ethyl 3-hydroxybutyrate is structurally similar to the ketone body, 3-hydroxybutyrate. Research suggests that administering ethyl 3-hydroxybutyrate can elevate 3-hydroxybutyrate levels in mice [].

Q12: How are the volatile compounds, including ethyl 3-hydroxybutyrate, analyzed in fruits and other matrices?

A13: Techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are commonly employed to extract and analyze volatile compounds, including ethyl 3-hydroxybutyrate, in various samples like fruits and rice [].

Q13: Can metallacycles be used to separate the enantiomers of ethyl 3-hydroxybutyrate?

A14: Yes, a homochiral metallacycle synthesized from (S)-(1-isonicotinoylpyrrolidin-2-yl)methyl-isonicotinate and ZnCl2 exhibited excellent enantioseparation capabilities when used as a stationary phase in gas chromatography, successfully resolving racemic ethyl 3-hydroxybutyrate with high resolution [].

Q14: Has ethyl 3-hydroxybutyrate been investigated in the context of insect behavior?

A15: Yes, studies show that ethyl 3-hydroxybutyrate is a volatile compound released by infested mango fruits, and it plays a role in attracting the parasitic wasp Diachasmimorpha longicaudata, a natural enemy of fruit flies. This highlights its potential use in pest control strategies [].

Q15: Are there alternative methods to produce compounds like ethyl 3-hydroxybutyrate?

A16: Yes, exploring alternative catalysts for chemical synthesis, engineering enzymes with improved performance, or utilizing microbial fermentation are some approaches to explore for sustainable production [, , , ].

Q16: What is the historical context of ethyl 3-hydroxybutyrate research?

A17: Early research primarily focused on its presence in food and beverages and its microbial production. Over time, the focus has shifted towards its potential as a chiral building block for pharmaceuticals and its biological activities [, , , , , ].

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